1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 2,4-dimethoxybenzyl chloride with piperidine in the presence of a base to form the intermediate 1-[(2,4-dimethoxyphenyl)methyl]piperidine. This intermediate is then subjected to carboxylation to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate .
Analyse Chemischer Reaktionen
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions .
Vergleich Mit ähnlichen Verbindungen
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
- 1-benzylpiperidine-4-carboxylic acid
- 1-(2,4-dimethoxyphenyl)piperidine-4-carboxylic acid
- 1-(2,4-dimethoxyphenyl)methylpiperidine-3-carboxylic acid
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
901313-75-5 |
---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-13-4-3-12(14(9-13)20-2)10-16-7-5-11(6-8-16)15(17)18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
KDYMJWYFTMZETQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.